SARS-CoV-2 Mpro Inhibition: Neoechinulin A vs. Echinulin and Eurocristatine
In a bio-guided isolation study from the Red Sea-derived Aspergillus fumigatus MR2012, three structurally similar indole diketopiperazine alkaloids—neoechinulin A (1), echinulin (2), and eurocristatine (3)—were tested side-by-side in a SARS-CoV-2 Mpro enzymatic inhibition assay. Neoechinulin A exhibited potent inhibition with an IC50 of 0.47 μM, approaching that of the reference covalent inhibitor GC376 (IC50 = 0.36 μM). In stark contrast, echinulin showed approximately 8.3-fold weaker inhibition (IC50 = 3.90 μM), while eurocristatine failed to achieve 50% inhibition at the highest tested concentration of 5 μM, precluding IC50 determination [1]. Steered molecular dynamics simulations further revealed that neoechinulin A required an unbinding force of ~909 pN to dissociate from the Mpro active site, compared to ~399 pN for echinulin, corroborating the biochemical potency data with a biophysical mechanistic explanation [1].
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Neoechinulin A IC50 = 0.47 μM; unbinding force ~909 pN (SMD) |
| Comparator Or Baseline | Echinulin IC50 = 3.90 μM; Eurocristatine <50% inhibition at 5 μM; GC376 (positive control) IC50 = 0.36 μM |
| Quantified Difference | ~8.3-fold greater Mpro inhibitory potency vs. echinulin; >10.6-fold vs. eurocristatine (lower-bound estimate); ~1.3-fold less potent than GC376 reference standard |
| Conditions | In vitro FRET-based enzymatic assay using recombinant SARS-CoV-2 Mpro; steered molecular dynamics (SMD) simulations in explicit solvent |
Why This Matters
For antiviral screening programs, neoechinulin A's sub-micromolar Mpro IC50 distinguishes it decisively from inactive or weakly active structural analogs, establishing it as the only compound within this co-isolated trio suitable as an Mpro-targeting lead scaffold.
- [1] Alhadrami HA, Burgio G, Thissera B, Orfali R, Jiffri SE, Yaseen M, Sayed AM, Rateb ME. Neoechinulin A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors. Mar Drugs. 2022;20(3):163. doi:10.3390/md20030163 View Source
